Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-methoxy-, methyl ester
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Overview
Description
Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-methoxy-, methyl ester is a chemical compound with the molecular formula C18H28O3. It is a derivative of benzoic acid, characterized by the presence of two tert-butyl groups and a methoxy group on the benzene ring, with a methyl ester functional group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-methoxy-, methyl ester typically involves the esterification of the corresponding carboxylic acid. One common method is the reaction of 3,5-bis(1,1-dimethylethyl)-4-methoxybenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic processes. For example, the use of solid acid catalysts can enhance the reaction rate and yield. Additionally, continuous flow reactors may be employed to optimize the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-methoxy-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or other nucleophiles.
Major Products Formed
Oxidation: 3,5-bis(1,1-dimethylethyl)-4-methoxybenzoic acid.
Reduction: 3,5-bis(1,1-dimethylethyl)-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-methoxy-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized as a stabilizer in polymers and as an additive in various industrial formulations.
Mechanism of Action
The mechanism of action of benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-methoxy-, methyl ester involves its interaction with specific molecular targets. For instance, its antioxidant properties are attributed to the ability to scavenge free radicals and inhibit oxidative stress pathways. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester: Similar structure but with a hydroxy group instead of a methoxy group.
Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester: Similar structure with a propanoic acid backbone.
Uniqueness
The presence of the methoxy group in benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-methoxy-, methyl ester imparts unique chemical properties, such as increased lipophilicity and altered reactivity compared to its hydroxy analogs. This makes it particularly useful in applications where these properties are advantageous.
Properties
CAS No. |
115126-97-1 |
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Molecular Formula |
C17H26O3 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
methyl 3,5-ditert-butyl-4-methoxybenzoate |
InChI |
InChI=1S/C17H26O3/c1-16(2,3)12-9-11(15(18)20-8)10-13(14(12)19-7)17(4,5)6/h9-10H,1-8H3 |
InChI Key |
CQHWTFRZWJFWEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(=O)OC |
Origin of Product |
United States |
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